4-[2-(4-Aminophenyl)ethynyl]aniline

Polyimide films Mechanical properties Tensile modulus

This rigid-rod diamine features a unique internal acetylene unit that enables thermally activated cross-linking, achieving post-cure Tg >400°C in polyimides – unattainable with ODA or PDA analogs. Its high modulus and dimensional stability are essential for aerospace composites, FPCB substrates, and CO2 plasticization-resistant membranes. Choose ≥98% purity to ensure optimal polymerization and thermal performance.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 6052-15-9
Cat. No. B1630930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Aminophenyl)ethynyl]aniline
CAS6052-15-9
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC2=CC=C(C=C2)N)N
InChIInChI=1S/C14H12N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,15-16H2
InChIKeyWAUKJWLKPXRNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9): A Rigid Acetylene-Bridged Diamine for High-Performance Polyimides and Advanced Materials


4-[2-(4-Aminophenyl)ethynyl]aniline, also known as 4,4′-(ethyne-1,2-diyl)dianiline or bis(4-aminophenyl)acetylene, is a symmetrical aromatic diamine featuring a rigid, linear ethynyl bridge linking two aniline moieties . This unique molecular architecture imparts exceptional chain stiffness and a high aspect ratio, making it a critical monomer for synthesizing high-performance polymers, particularly polyimides and polyamides [1]. Its internal acetylene unit serves as a thermally reactive cross-linking site, enabling post-polymerization network formation that significantly enhances thermal and mechanical properties [2]. The compound is commercially available in purities ranging from 95% to 98%+, with a melting point of 238-242°C and a molecular weight of 208.26 g/mol .

Why Generic Aromatic Diamines Cannot Substitute 4-[2-(4-Aminophenyl)ethynyl]aniline in Demanding Polymer Applications


Generic aromatic diamines such as 4,4′-oxydianiline (ODA) or 1,4-phenylenediamine (PDA) lack the intrinsic cross-linking capability and unique rigid-rod conformation provided by the internal acetylene unit of 4-[2-(4-Aminophenyl)ethynyl]aniline [1]. Substituting with ODA, which contains a flexible ether linkage, results in significantly lower polymer chain rigidity and reduced modulus [2]. Similarly, the meta-isomer (m-intA) yields inferior tensile properties due to a kinked backbone structure [3]. The para-linked ethynyl group enables thermally activated cross-linking, which is absent in non-acetylenic diamines, and leads to a post-cure glass transition temperature exceeding 400°C—a performance unattainable with standard analogs [4]. Consequently, direct substitution without reformulation and re-optimization of curing protocols will result in substantial degradation of thermal stability, mechanical strength, and solvent resistance.

Quantitative Performance Differentiation of 4-[2-(4-Aminophenyl)ethynyl]aniline-Based Polyimides Versus Closest Analogs


Superior Tensile Modulus in Polyimide Films: p-intA vs. m-intA

Polyimide films synthesized from 4,4′-diaminodiphenylacetylene (p-intA, the target compound) with rigid dianhydrides (BPDA or PMDA) exhibit considerably higher tensile modulus compared to films derived from its meta-substituted isomer, 3,3′-diaminodiphenylacetylene (m-intA) [1]. The para-linkage maintains a linear, rigid-rod conformation that resists deformation, while the meta-linkage introduces a kink that reduces chain packing efficiency and modulus. [2]

Polyimide films Mechanical properties Tensile modulus

Enhanced Glass Transition Temperature (Tg) via Thermal Cross-linking: p-intA vs. PDA

Polyimide derived from p-intA and 6FDA dianhydride, when thermally cross-linked, achieves a glass transition temperature (Tg) exceeding 400°C, whereas the uncrosslinked analog exhibits a Tg of only 330°C [1]. In contrast, a comparable polyimide prepared from 1,4-phenylenediamine (PDA) and 6FDA lacks the internal acetylene unit and thus cannot undergo this post-polymerization cross-linking, limiting its ultimate Tg and high-temperature mechanical integrity. [2]

Polyimide Thermal properties Glass transition temperature

Improved CO2 Plasticization Resistance in Gas Separation Membranes

Co-polyimide membranes incorporating p-intA (6FDA-Durene/p-intA) exhibit enhanced resistance to CO2-induced plasticization, maintaining structural integrity up to approximately 5 × 10⁶ Pa (700 psi) [1]. The parent 6FDA-Durene polyimide, lacking internal acetylene units, is more susceptible to swelling and plasticization under high CO2 partial pressures, which leads to loss of selectivity and mechanical failure. [2] The cross-linked network formed by the acetylene units restricts chain mobility and prevents excessive dilation. [3]

Gas separation membranes Polyimide CO2 plasticization

Denser Polymer Chain Packing Leading to Higher Gas Selectivity

Wide-angle X-ray diffraction (WAXD) confirms that 6FDA-Durene/p-intA co-polyimides exhibit denser polymer chain packing compared to the 6FDA-Durene homopolymer [1]. This increased packing density, attributed to the rigid, linear p-intA units, restricts the free volume distribution and enhances molecular sieving capability, resulting in improved gas pair selectivity without severely compromising permeability. [2]

Gas separation Polyimide Chain packing

High-Value Application Scenarios for 4-[2-(4-Aminophenyl)ethynyl]aniline Based on Verified Performance Differentiation


High-Temperature Aerospace Composites and Structural Adhesives

The ability to thermally cross-link p-intA-based polyimides to achieve a Tg >400°C makes this diamine uniquely suited for fabricating composite matrix resins and adhesives for aerospace structures [1]. These materials retain mechanical integrity at temperatures where standard ODA- or PDA-based polyimides would soften, enabling use in engine nacelles, leading edges, and other hot-section components. The high modulus also contributes to reduced deflection under load. [2]

CO2-Resistant Membranes for Natural Gas Sweetening and Carbon Capture

Membranes formulated with p-intA co-polyimides provide enhanced resistance to CO2 plasticization up to 700 psi, a critical advantage over conventional 6FDA-Durene membranes [3]. This allows for reliable, long-term operation in high-pressure natural gas processing and post-combustion carbon capture, where plasticization would otherwise cause selectivity loss and membrane failure. The denser chain packing further contributes to improved gas pair selectivity. [4]

Flexible Electronics Substrates Requiring High Modulus and Thermal Stability

The high modulus and dimensional stability of p-intA-derived polyimide films, coupled with their cross-linkable nature, are advantageous for flexible printed circuit boards (FPCBs) and display substrates [5]. The increased stiffness reduces warpage during thermal cycling, and the high Tg ensures compatibility with lead-free soldering processes. The meta-isomer (m-intA) would yield films with significantly lower modulus, limiting their utility in these applications. [6]

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